Ru(bpm)3(PF6)2
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Overview
Description
Ru(bpm)3(PF6)2: is a coordination compound featuring ruthenium (II) as the central metal atom, coordinated to three bipyrimidine ligands and two hexafluorophosphate anions. This complex is known for its unique electrochemical and photophysical properties, making it a valuable compound in various scientific research applications.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of ruthenium chloride (RuCl3) with bipyrimidine (bpm) in the presence of a suitable base, followed by the addition of hexafluorophosphate (PF6) salts.
The reaction typically requires heating under reflux conditions to ensure complete complexation.
Industrial Production Methods:
Industrial-scale production involves similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure purity and yield.
The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound+.
Reduction: Reduction reactions can produce this compound-.
Substitution: Substitution reactions can occur at the metal center, replacing one or more ligands with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various ligands can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: this compound+.
Reduction: this compound-.
Substitution: Various substituted Ru(bpm)3 complexes.
Chemistry:
This compound is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Its electrochemical properties make it suitable for use in electrochemical devices and sensors.
Biology:
The compound is used in biological studies to investigate electron transfer processes and redox reactions in biological systems.
It can act as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine:
This compound is explored for its potential use in drug delivery systems and as a therapeutic agent in certain medical treatments.
Its photophysical properties are utilized in imaging and diagnostic applications.
Industry:
The compound is employed in the development of advanced materials, including conducting polymers and electrochemical devices.
It is also used in the production of high-efficiency solar cells and other energy-related applications.
Mechanism of Action
Ru(bpm)3(PF6)2 exerts its effects through its ability to undergo redox reactions, facilitating electron transfer processes.
The compound interacts with molecular targets such as DNA, proteins, and other biomolecules, influencing their redox states and biological functions.
Molecular Targets and Pathways:
The compound targets specific redox-active sites in biomolecules, altering their activity and function.
It can modulate signaling pathways involved in cellular processes, such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Ru(bpy)3(PF6)2: Similar to Ru(bpm)3(PF6)2, but with bipyridine ligands instead of bipyrimidine. It has different photophysical properties and applications.
Ru(bpz)3(PF6)2: Contains benzimidazole ligands instead of bipyrimidine, leading to different redox properties and biological activities.
Ru(phen)3(PF6)2: Features phenanthroline ligands, which confer unique electrochemical and photophysical characteristics.
Uniqueness:
This compound stands out due to its specific ligand structure, which imparts distinct redox properties and biological activities compared to other ruthenium complexes.
Properties
Molecular Formula |
C24H18F12N12P2Ru |
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Molecular Weight |
865.5 g/mol |
IUPAC Name |
2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/3C8H6N4.2F6P.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*1-7(2,3,4,5)6;/h3*1-6H;;;/q;;;2*-1;+2 |
InChI Key |
WGCZQVVEQALTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origin of Product |
United States |
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